1-Butyryl-4-cinnamylpiperazine

描述

1-Butyryl-4-cinnamylpiperazine, also known as Bucinperazine or AP-237, is a narcotic analgesic drug . It was first synthesized in the late 1960s and has been used for the treatment of cancer-associated chronic pain in China for many years .

Synthesis Analysis

Bucinperazine was first synthesized and reported in Japan in the 1970s . It is one of the most potent compounds among a series of piperazine-amides . A methylated version of AP-237 (2-methyl AP-237) began to appear on the recreational drug market in 2019 .Molecular Structure Analysis

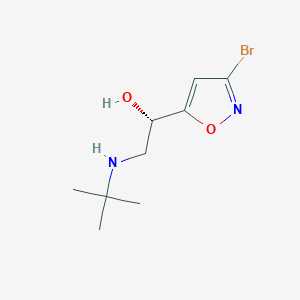

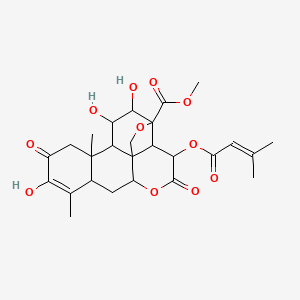

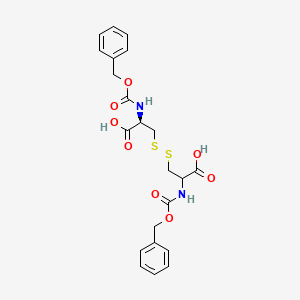

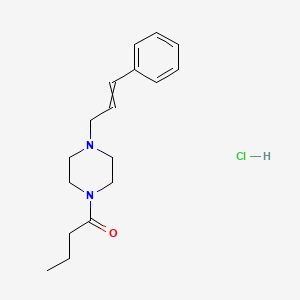

The primary structural components of cinnamylpiperazines, such as 1-Butyryl-4-cinnamylpiperazine, are the piperazine core and a cinnamyl moiety . This is in contrast to fentanyl, which contains a piperidine core and a phenethyl moiety .Chemical Reactions Analysis

The µ-Opioid receptor (MOR) activation potential for 2-methyl AP-237, AP-237, para-methyl AP-237, and AP-238 were studied using a βarr2 recruitment assay . Of the compounds tested, AP-238 was the most potent compound in the panel with an EC50 of 248 nM .Physical And Chemical Properties Analysis

The chemical formula of 1-Butyryl-4-cinnamylpiperazine is C17H24N2O, and its molar mass is 272.392 g·mol−1 .科学研究应用

Analgesic Properties

1-Butyryl-4-cinnamylpiperazine, also known as AP-237, has been identified as a potent analgesic. Studies have shown that it is effective in various animal models, demonstrating better oral efficacy than reference agents such as morphine and pentazocine. Its analgesic properties are evident in rats and mice, and it has been tested through multiple routes of administration, including oral, subcutaneous, intraperitoneal, and intramuscular methods. Notably, AP-237 does not exhibit anti-inflammatory, antipyretic, or anticonvulsant activities but seems to possess some tranquilizing properties (Carrano et al., 1975).

Pharmacokinetics and Metabolism

The metabolic fate of 1-Butyryl-4-cinnamylpiperazine has been studied extensively. Research involving deuterium-labeled compounds has provided insights into its metabolism in both tolerant and non-tolerant rats. These studies reveal differences in the brain and liver levels of the drug and its metabolites, suggesting rapid metabolism due to hepatic enzyme induction in tolerant rats (Baba et al., 1978). Additionally, its urinary excretion in humans, determined using stable isotopes and gas chromatography-mass spectrometry, aids in understanding its elimination kinetics (Baba et al., 1978).

Research on Drug Derivatives

Efforts have been made to synthesize derivatives of 1-Butyryl-4-cinnamylpiperazine for potential anticancer applications. For example, Z - 1-benzhydryl-4-cinnamylpiperazines have been synthesized and evaluated for their anticancer properties against human cervical cancer and murine microglial cell lines. Some derivatives exhibited moderate to good anticancer activity, suggesting their potential as lead molecules for further development (Shivaprakash et al., 2014).

Biodistribution Studies

1-Butyryl-4-cinnamylpiperazine has also been the subject of biodistribution studies, particularly in the context of Chagas disease treatment. A fluorescent tracer based on this compound was developed to evaluate its in vivo biodistribution. The tracer's performance in these studies implies its potential in establishing future administration routes and regimens for treating Chagasdisease (Rodríguez et al., 2017).

Additional Pharmacological Research

Further research has been conducted on 1-Butyryl-4-cinnamylpiperazine, examining its properties and applications in various pharmacological areas. For instance, its potential as a CCR1 antagonist for treating inflammatory diseases has been explored, showcasing its diverse therapeutic applications beyond analgesia (Norman, 2006).

Toxicology Studies

Toxicological evaluations of 1-Butyryl-4-cinnamylpiperazine and its derivatives have been performed to assess their safety profile. Acute toxicity studies in Swiss Albino mice have indicated low toxicity at high doses, suggesting potential for therapeutic use with minimal adverse effects (Reddy et al., 2015).

Synthesis and Analytical Techniques

In the realm of chemical synthesis, methods have been developed for qualitative and quantitative analysis of 1-Butyryl-4-cinnamylpiperazine and its derivatives, aiding in the monitoring of its synthesis process. These techniques are crucial for ensuring the purity and efficacy of the synthesized compounds (Sarycheva & Vedernikova, 1999).

未来方向

The recent scheduling actions of fentanyl-related substances in both the United States and China have sparked the emergence and proliferation of other generations of “legal” opioids that are structurally distinct from fentanyl, including the recently emerged class of cinnamylpiperazines . The future direction of this emerging chemical class is unknown .

属性

IUPAC Name |

1-[4-(3-phenylprop-2-enyl)piperazin-1-yl]butan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O.ClH/c1-2-7-17(20)19-14-12-18(13-15-19)11-6-10-16-8-4-3-5-9-16;/h3-6,8-10H,2,7,11-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGCBEMVWCCLIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17719-89-0 (Parent) | |

| Record name | Bucinnazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017730824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40938919 | |

| Record name | 1-[4-(3-Phenylprop-2-en-1-yl)piperazin-1-yl]butan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butyryl-4-cinnamylpiperazine | |

CAS RN |

17730-82-4 | |

| Record name | 1-Butanone, 1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17730-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bucinnazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017730824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4-(3-Phenylprop-2-en-1-yl)piperazin-1-yl]butan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。